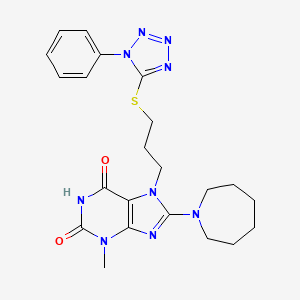
2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)benzoic acid, also known as PF-06463922, is a potent and selective inhibitor of the enzyme interleukin-1 receptor associated kinase 4 (IRAK4). IRAK4 is a key component of the toll-like receptor (TLR) signaling pathway, which plays a crucial role in the immune response to infections and inflammation. The inhibition of IRAK4 by PF-06463922 has potential therapeutic applications in a variety of inflammatory and autoimmune diseases.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
- The study by Grell et al. (1998) explored the structure-activity relationships of hypoglycemic benzoic acid derivatives, indicating the potential of derivatives for therapeutic use in type 2 diabetes, with specific emphasis on repaglinide's effectiveness as a hypoglycemic agent [Grell et al., 1998].
- Wnuk et al. (1996) introduced a methodology for the removal of the sulfone moiety from ethyl 2-(pyrimidin-2-ylsulfonyl)hexanoate, leading to the synthesis of α-fluoro esters, showcasing the chemical utility of sulfone cleavage in the synthesis of fluorinated compounds [Wnuk et al., 1996].
- Gangjee et al. (2007) synthesized classical and nonclassical antifolates, demonstrating the potential of these compounds as dihydrofolate reductase (DHFR) inhibitors and antitumor agents, suggesting the applicability of derivatives in cancer therapy [Gangjee et al., 2007].
Agricultural Applications
- Hamprecht et al. (2004) discussed the herbicidal selectivity improvements through selective fluorine substitution, demonstrating the chemical's utility in enhancing the efficacy and selectivity of herbicides for agricultural use [Hamprecht et al., 2004].
Environmental Science Applications
- Park et al. (2016) evaluated the degradation of perfluoroalkyl substances (PFAS) in groundwater using heat-activated persulfate, offering insights into environmental remediation techniques that could potentially involve fluorinated compounds for the degradation of persistent organic pollutants [Park et al., 2016].
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
It’s known that such compounds often interact with their targets by binding to active sites, thereby modulating the activity of the target . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, often related to the function of their targets . The downstream effects would depend on the specific pathways involved.
Result of Action
The effects would likely be related to the modulation of the activity of its targets . The specific effects would depend on the nature of the targets and the biochemical pathways they are involved in.
Propiedades
IUPAC Name |
2-fluoro-5-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c17-14-4-3-12(8-13(14)16(21)22)26(23,24)20-7-1-2-11(9-20)25-15-5-6-18-10-19-15/h3-6,8,10-11H,1-2,7,9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAKLFDVBRNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 4-((4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2920443.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2920446.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2920451.png)
![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)



![Indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2920458.png)
![2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2920459.png)
![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2920460.png)
